4,5-Dihydro-4,5-pyrenediol
Description
Contextualizing Pyrene (B120774) Derivatives in Polycyclic Aromatic Hydrocarbon Research
Polycyclic aromatic hydrocarbons (PAHs) are a large class of organic compounds composed of two or more fused aromatic rings. openbiotechnologyjournal.comtandfonline.com They are formed during the incomplete combustion of organic materials such as coal, oil, gasoline, and wood. openbiotechnologyjournal.com As a result, PAHs are widespread environmental pollutants found in the air, water, and soil. openbiotechnologyjournal.comtandfonline.com
Pyrene, a PAH consisting of four fused benzene (B151609) rings, and its derivatives are of significant interest in environmental and toxicological research. mdpi.comscirp.org Pyrene derivatives are used commercially in the production of dyes and dye precursors. mdpi.comscirp.org However, many pyrene derivatives are also known for their potential carcinogenic, teratogenic, and mutagenic effects. mdpi.com The toxicity of some PAH derivatives can be significantly greater than that of their parent compounds. gdut.edu.cn
The biological activity of PAHs is often linked to their metabolic activation into reactive intermediates. nih.gov This process typically involves oxidation by cytochrome P450 enzymes, leading to the formation of various metabolites, including dihydrodiols. nih.govontosight.ai These dihydrodiols can be further metabolized to highly reactive diol epoxides, which can bind to DNA and initiate carcinogenic processes. ontosight.airesearchgate.net Therefore, the study of pyrene derivatives, such as 4,5-Dihydro-4,5-pyrenediol, is crucial for understanding the mechanisms of PAH-induced toxicity and for assessing the risks associated with environmental exposure.
Historical Perspectives on Dihydrodiol Chemistry
The investigation into the metabolism of PAHs and the role of dihydrodiols has a long history. Early research focused on identifying the metabolic products of PAHs in various organisms. For instance, studies on benzo[a]pyrene (B130552), a well-studied carcinogenic PAH, revealed the formation of several dihydrodiol metabolites, including trans-9,10-dihydroxy-9,10-dihydrobenzo[a]pyrene and trans-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene. nih.govosti.gov
A significant breakthrough was the "bay region" theory, which proposed that the carcinogenicity of many PAHs is due to the metabolic formation of diol epoxides in the bay region of the molecule. nih.gov This theory highlighted the importance of specific dihydrodiol precursors in the carcinogenic activation of PAHs.
Further research has demonstrated that various organisms, including bacteria, fungi, and mammals, can metabolize PAHs to form dihydrodiols. nih.govnih.govnih.gov For example, the fungus Cunninghamella elegans has been shown to oxidize benzo[a]pyrene to several dihydrodiol metabolites in a manner similar to that observed in higher organisms. nih.govosti.gov In some bacteria, the initial step of pyrene degradation involves the formation of cis-4,5-pyrene-dihydrodiol. nih.gov
The formation of both cis- and trans-dihydrodiols has been observed, and their stereochemistry can significantly influence their subsequent metabolic fate and biological activity. The study of dihydrodiol chemistry has been instrumental in elucidating the complex metabolic pathways of PAHs and their mechanisms of toxicity.
Scope and Significance of this compound Studies
This compound, also known as pyrene-4,5-dihydrodiol, is a key metabolite in the metabolism of pyrene. ontosight.ai It is formed through the enzymatic hydroxylation of pyrene at the 4,5-position, a reaction often catalyzed by cytochrome P450 monooxygenases. ontosight.ai The study of this compound is significant for several reasons:
Bioremediation: The formation of this compound is a crucial step in the microbial degradation of pyrene. ontosight.ai Understanding this metabolic pathway is essential for developing bioremediation strategies to clean up pyrene-contaminated environments. ontosight.ai
Toxicology: As a dihydrodiol metabolite, this compound can be a precursor to more reactive and potentially carcinogenic species. ontosight.ai Research into its formation and further metabolism helps to elucidate the mechanisms of pyrene-induced toxicity.
Metabolic Pathways: Studying the formation of this compound provides insights into the enzymatic processes involved in PAH metabolism. For instance, in some bacteria, cis-4,5-pyrene-dihydrodiol is formed, which is then converted to 4,5-dihydroxypyrene (B1240782). nih.gov In contrast, some fungi produce trans-4,5-dihydro-4,5-dihydroxypyrene (B1223005). nih.gov
The investigation of this compound encompasses its enzymatic formation, stereochemistry, and subsequent metabolic transformations. This research contributes to a broader understanding of PAH metabolism and its environmental and health implications.
Structure
3D Structure
Properties
CAS No. |
28622-70-0 |
|---|---|
Molecular Formula |
C16H12O2 |
Molecular Weight |
236.26 g/mol |
IUPAC Name |
4,5-dihydropyrene-4,5-diol |
InChI |
InChI=1S/C16H12O2/c17-15-11-5-1-3-9-7-8-10-4-2-6-12(16(15)18)14(10)13(9)11/h1-8,15-18H |
InChI Key |
NIUGQCSXPHANNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C(C(C4=CC=CC(=C43)C=C2)O)O |
Origin of Product |
United States |
Stereochemical Considerations and Isomerism of 4,5 Dihydro 4,5 Pyrenediol
Cis and Trans Diastereomerism
4,5-Dihydro-4,5-pyrenediol can exist as two diastereomers: cis-4,5-Dihydro-4,5-pyrenediol and trans-4,5-Dihydro-4,5-pyrenediol. In the cis isomer, the two hydroxyl groups are situated on the same side of the pyrene (B120774) ring system, while in the trans isomer, they are on opposite sides.
The formation of these diastereomers is a direct consequence of the enzymatic machinery employed by microorganisms to initiate the degradation of pyrene. The enzymatic oxidation of pyrene by dioxygenase enzymes proceeds via a syn-addition of two hydroxyl groups across the 4,5-double bond, leading to the exclusive formation of the cis-dihydrodiol. nih.gov Conversely, monooxygenase-catalyzed oxidation can lead to the formation of the trans-dihydrodiol. nih.gov Both cis and trans isomers have been identified as initial microbial ring-oxidation products of pyrene. nih.gov
| Diastereomer | Relative Orientation of Hydroxyl Groups |
| cis-4,5-Dihydro-4,5-pyrenediol | Same side of the pyrene ring |
| trans-4,5-Dihydro-4,5-pyrenediol | Opposite sides of the pyrene ring |
Enantiomeric Forms and Chiral Purity
Due to the presence of two chiral centers at C4 and C5, both the cis and trans diastereomers of this compound are chiral and can exist as a pair of enantiomers.
For the cis isomer, the two possible enantiomers are (4R,5S)-4,5-dihydropyrene-4,5-diol and (4S,5R)-4,5-dihydropyrene-4,5-diol. Microbial metabolism of pyrene has been shown to be stereoselective. Studies on the degradation of pyrene by a Mycobacterium sp. revealed the formation of an optically active dihydrodiol metabolite with a negative Cotton effect, indicating the preferential formation of one enantiomer. nih.gov While the absolute stereochemistry of this pyrene metabolite was not determined in that study, extensive research on the analogous K-region dihydrodiol of benzo[a]pyrene (B130552), another PAH, has shed light on the likely stereochemical outcomes. For instance, the microbial metabolism of benzo[a]pyrene by Mycobacterium vanbaalenii PYR-1 produces cis-4,5-dihydroxy-4,5-dihydrobenzo[a]pyrene with a predominance of the (4R,5S) enantiomer. This suggests that the enzymatic systems in these bacteria possess a high degree of stereoselectivity.
The enantiomeric purity, or enantiomeric excess (ee), of the microbially produced dihydrodiols can be determined using techniques such as chiral stationary-phase high-performance liquid chromatography (CSP-HPLC).
Influence of Stereochemistry on Molecular Conformation
While specific experimental data from X-ray crystallography or detailed NMR conformational analysis for the isomers of this compound are not extensively available in the public domain, general principles of stereochemistry allow for informed predictions. The bulky hydroxyl groups in the cis isomer will likely force the partially saturated ring into a more constrained conformation to minimize steric hindrance. In contrast, the trans isomer may adopt a more relaxed conformation. These conformational differences can influence the molecule's interactions with enzymes and other biological macromolecules.
Stereoselective Formation and Reactivity
As previously discussed, the formation of this compound in microbial systems is highly stereoselective. Dioxygenases stereospecifically produce the cis-dihydrodiol, often with a high degree of enantiomeric purity. nih.gov This stereoselectivity is a hallmark of enzymatic reactions and underscores the precise three-dimensional arrangement of the substrate within the enzyme's active site.
Synthetic Methodologies for 4,5 Dihydro 4,5 Pyrenediol
Chemical Synthesis Approaches
Chemical synthesis provides routes to various pyrene (B120774) derivatives, including the target diol, through controlled laboratory reactions. These methods range from direct oxidation attempts to more complex multi-step strategies.
Direct Dihydroxylation ReactionsDirect dihydroxylation involves the addition of two hydroxyl groups across a double bond in a single conceptual step. In organic chemistry, the conversion of an alkene to a vicinal diol is a common transformation, often employing high-oxidation-state transition metals like osmium or manganese.wikipedia.orgReagents such as osmium tetroxide (OsO₄) are highly effective for the syn-dihydroxylation of alkenes, proceeding through a cyclic osmate ester intermediate.masterorganicchemistry.comkhanacademy.orgFor this to be applied to pyrene, the reaction would need to target the 4,5-double bond, also known as the K-region.
While these methods are well-established for simple alkenes, their application to a polycyclic aromatic system like pyrene is less straightforward due to the stability of the aromatic core. However, chemical oxidation of PAHs to dihydrodiols is possible under specific conditions. For instance, the oxidation of the related PAH, benzo[a]pyrene (B130552), using a system of ascorbic acid, ferrous sulphate, and EDTA has been shown to produce several trans-dihydrodiols, including the analogous trans-4,5-dihydro-4,5-dihydroxybenzo[a]pyrene. nih.gov Such methods rely on generating reactive oxygen species that can attack the electron-rich regions of the aromatic system.
Multi-step Organic Synthesis StrategiesA more controlled and practical chemical approach to 4,5-dihydro-4,5-pyrenediol involves a multi-step synthesis starting from pyrene. A key intermediate in this strategy is pyrene-4,5-dione (B1221838). This dione (B5365651) can be synthesized from pyrene on a gram scale.universiteitleiden.nl
The synthetic sequence can be outlined as follows:
Oxidation: Pyrene is first oxidized to pyrene-4,5-dione. This step specifically targets the K-region of the pyrene molecule.
Reduction: The resulting pyrene-4,5-dione is then reduced to yield this compound. This reduction of the two ketone groups to hydroxyl groups can be accomplished using standard reducing agents in organic synthesis, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The choice of reducing agent and reaction conditions can influence the stereochemistry (cis vs. trans) of the resulting diol.
This two-step process offers better control over the reaction outcome compared to direct dihydroxylation and allows for the production of a key intermediate that is useful for accessing other derivatives as well. universiteitleiden.nl
Biotransformation and Biosynthetic Pathways
Biotransformation harnesses the metabolic capabilities of living organisms, primarily bacteria and fungi, to carry out specific chemical conversions. In the environment, the biodegradation of pyrene is initiated by an enzymatic oxidation that produces this compound.
Microbial Metabolism of Pyrene to DihydrodiolsNumerous bacterial species are capable of utilizing pyrene as a source of carbon and energy. The primary and most well-documented metabolic pathway begins with the dioxygenation of the pyrene molecule at the 4,5-position to form cis-4,5-dihydro-4,5-pyrenediol.nih.govresearchgate.netThis initial step is a critical detoxification and degradation reaction.
This bioconversion has been observed in a wide range of bacteria, including both gram-positive and gram-negative species. researchgate.net Strains of Mycobacterium were among the first pyrene-metabolizing bacteria to be described and are known to efficiently carry out this transformation. nih.govresearchgate.net Other bacteria, such as Pseudomonas stutzeri P16 and Bacillus cereus P21, can also transform pyrene into the dihydrodiol, even when they are unable to fully mineralize the compound, leading to its accumulation as a metabolite. asm.org
Table 1: Selected Microorganisms Involved in the Biotransformation of Pyrene to this compound
| Microbial Genus | Specific Strain(s) | Key Finding | Reference(s) |
| Mycobacterium | sp. Strain AP1, PYR-1, KR2 | Utilizes pyrene as a sole carbon and energy source, initiating degradation via 4,5-dioxygenation. | nih.gov |
| Pseudomonas | stutzeri P16 | Transforms pyrene to the dihydrodiol as a terminal metabolite during growth on phenanthrene. | asm.org |
| Bacillus | cereus P21 | Accumulates the dihydrodiol from pyrene transformation. | asm.org |
| Rhodococcus | ruber MSA14 | Capable of pyrene degradation, which involves initial dihydroxylation. | researchgate.net |
Enzymatic Conversion PathwaysThe specific biological reaction that converts pyrene to cis-4,5-dihydro-4,5-pyrenediol is catalyzed by a class of enzymes known as dioxygenases.researchgate.netThese are multicomponent, non-heme iron-dependent enzymes that catalyze the incorporation of both atoms of molecular oxygen (O₂) into the aromatic ring, resulting in a cis-dihydrodiol.researchgate.net
The mechanism involves the following key steps:
The aromatic substrate (pyrene) binds to the active site of the dioxygenase enzyme.
The enzyme, which contains a Rieske-type [2Fe-2S] cluster and a mononuclear non-heme iron center, is reduced by an electron transport chain.
Molecular oxygen binds to the reduced iron center and is activated.
The activated oxygen attacks the 4,5-double bond of pyrene in a concerted fashion, leading to the formation of the cis-diol product with high stereospecificity.
This enzymatic pathway is distinct from the monooxygenase (e.g., cytochrome P450) pathways found in eukaryotes like mammals, which typically produce arene oxides that are subsequently hydrolyzed by epoxide hydrolase to form trans-dihydrodiols. asm.orgnih.govnih.gov The bacterial dioxygenase system provides a direct route to the cis-dihydrodiol, which is a crucial intermediate for subsequent ring-fission and entry into central metabolic pathways like the TCA cycle. researchgate.net
Characterization of Biologically Derived Dihydrodiols
The identification and structural elucidation of dihydrodiols derived from the biological metabolism of pyrene are critical for understanding the mechanisms of biodegradation and detoxification. Researchers employ a combination of chromatographic and spectroscopic techniques to separate, identify, and characterize these metabolites, particularly the cis- and trans-4,5-dihydro-4,5-pyrenediol isomers.
The initial step in characterization involves the separation of metabolites from the culture medium or cell extracts. High-Performance Liquid Chromatography (HPLC) is the predominant technique used for this purpose. nih.gov It allows for the efficient separation of different dihydrodiols and other metabolites from the parent compound, pyrene. aacrjournals.org
Once isolated, various spectroscopic methods are used for structural confirmation and identification.
Spectroscopic Analysis:
UV-Visible (UV-Vis) Spectroscopy: This technique is often used for the preliminary identification of dihydrodiol metabolites. The UV spectrum of a dihydrodiol will be distinctly different from that of the parent pyrene, indicating the saturation of one of the double bonds in the aromatic system. The spectral properties of biologically derived dihydrodiols can be compared with those of authentic, synthetically produced standards for confirmation. nih.govnih.gov
Mass Spectrometry (MS): Mass spectrometry provides crucial information about the molecular weight of the metabolite. The detection of a molecular ion corresponding to the addition of two oxygen atoms and two hydrogen atoms to the parent pyrene molecule (C16H12O2) confirms the formation of a dihydroxylated and dihydrogenated product. Fragmentation patterns can further help in elucidating the structure. nih.govasm.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for determining the precise structure and stereochemistry of the dihydrodiols. nih.govasm.org For this compound, the key signals are those of the protons attached to the carbons bearing the hydroxyl groups (H4 and H5). The coupling constants (J-values) between these protons are diagnostic of the relative stereochemistry. A larger coupling constant is typically observed for the diaxial protons in a trans-dihydrodiol, while a smaller coupling constant is characteristic of the cis isomer.
Stereochemical Analysis:
Determining the absolute configuration of the chiral centers in biologically produced dihydrodiols is essential, as enzymatic reactions are often highly stereospecific.
Circular Dichroism (CD) Spectroscopy: This technique is particularly valuable for determining the absolute stereochemistry of chiral molecules like dihydrodiols. nih.gov By comparing the CD spectrum of a biologically derived dihydrodiol with that of a standard of known absolute configuration, the enantiomeric identity (e.g., (4R,5R) or (4S,5S)) can be established. nih.gov
Chiral HPLC: Enantiomers of a dihydrodiol, which are non-superimposable mirror images, can be separated using chiral HPLC columns. This allows for the isolation of individual enantiomers for further characterization by methods like CD spectroscopy. nih.govnih.gov Often, the dihydrodiols are derivatized with a chiral reagent to form diastereomers, which can be more easily separated on a standard HPLC column. nih.govsci-hub.se
Research on the microbial degradation of pyrene has successfully utilized these methods. For instance, studies on a Mycobacterium sp. identified both cis- and trans-4,5-dihydrodiols as initial products of ring oxidation. asm.org The formation of the cis-dihydrodiol was attributed to a dioxygenase enzyme, while the trans-isomer was linked to a monooxygenase pathway. asm.org Similarly, the fungus Crinipellis stipitaria was found to produce trans-4,5-dihydro-4,5-dihydroxypyrene (B1223005), which was identified using UV, mass, and NMR spectroscopy. nih.gov
The comprehensive characterization of these biologically derived dihydrodiols relies on the integrated application of these analytical techniques, as summarized in the table below.
| Analytical Technique | Information Provided |
| High-Performance Liquid Chromatography (HPLC) | Separation and purification of individual metabolites. |
| UV-Visible (UV-Vis) Spectroscopy | Preliminary identification based on characteristic absorbance spectra. |
| Mass Spectrometry (MS) | Determination of molecular weight and confirmation of elemental composition. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural elucidation, including the relative stereochemistry (cis vs. trans). |
| Chiral HPLC & Circular Dichroism (CD) | Separation of enantiomers and determination of absolute stereochemistry (e.g., R,R vs. S,S). |
Reactivity and Reaction Mechanisms of 4,5 Dihydro 4,5 Pyrenediol
Oxidation and Redox Chemistry
The primary metabolic fate of 4,5-dihydro-4,5-pyrenediol involves enzymatic oxidation, a critical pathway that dictates its biological activity. This process is central to the detoxification of pyrene (B120774) and involves the formation of catechols and quinones, coupled with complex electron transfer processes.
The enzymatic oxidation of PAH trans-dihydrodiols is a key step in their metabolism. For this compound, this pathway leads to the formation of pyrene-4,5-dione (B1221838), a K-region quinone. This conversion is catalyzed by NAD(P)+-dependent dihydrodiol dehydrogenases (DDs), which are members of the aldo-keto reductase (AKR) superfamily.
The reaction proceeds in two main steps:
Oxidation to a Catechol: Dihydrodiol dehydrogenase catalyzes the oxidation of the dihydrodiol to an unstable catechol intermediate, pyrene-4,5-diol.
Autoxidation to a Quinone: The resulting catechol is highly susceptible to autoxidation, rapidly converting to the more stable o-quinone, pyrene-4,5-dione. govinfo.gov
This pathway is generally considered a detoxification route because it diverts the dihydrodiol from being converted into a more carcinogenic diol epoxide. researchgate.net The main metabolites identified from pyrene degradation often include 4,5-dihydroxypyrene (B1240782) (the catechol) and pyrene-4,5-dihydrodiol itself. researchgate.net
| Substrate | Key Enzyme | Intermediate | Final Product |
|---|---|---|---|
| This compound | Dihydrodiol Dehydrogenase (DD/AKR) | Pyrene-4,5-diol (Catechol) | Pyrene-4,5-dione (Quinone) |
The oxidation of this compound is intrinsically linked to electron transfer processes, particularly during the autoxidation of the catechol intermediate to an o-quinone. This process is known to generate reactive oxygen species (ROS). The conversion involves the transfer of electrons from the catechol to molecular oxygen (O₂), leading to the formation of superoxide (B77818) anion radicals (O₂⁻•) and hydrogen peroxide (H₂O₂).
These reactive species can be generated via the following reactions:
Catechol + O₂ → Semiquinone radical + O₂⁻• + H⁺
O₂⁻• + O₂⁻• + 2H⁺ → H₂O₂ + O₂
This redox cycling, where the quinone can be reduced back to a semiquinone or catechol and then re-oxidized, can create a sustained production of ROS. This generation of oxidative stress is a significant aspect of the biochemistry of PAH quinones derived from dihydrodiols.
Formation of Reactive Intermediates
While the oxidation to quinones is the primary pathway for K-region dihydrodiols, the potential for forming other reactive intermediates, such as diol epoxides, must be considered, as this is a major activation pathway for many other PAHs.
For many PAHs, such as benzo[a]pyrene (B130552), the formation of a non-K-region dihydrodiol is a critical step toward metabolic activation. This dihydrodiol serves as a direct precursor to a highly carcinogenic "bay-region" diol epoxide. nih.govwikipedia.orgnih.gov This three-step activation involves:
Initial epoxidation of a double bond by a cytochrome P450 enzyme.
Hydration of the epoxide by epoxide hydrolase to form a trans-dihydrodiol. wikipedia.org
A second epoxidation by cytochrome P450 on a nearby double bond in the same ring, forming the diol epoxide. nih.govpnas.orgepa.gov
However, the role of this compound as a diol epoxide precursor is considered minor. As a K-region dihydrodiol, it is a poor substrate for the subsequent epoxidation that would form a diol epoxide. researchgate.netnih.gov Therefore, its formation is largely viewed as a detoxification step that shunts pyrene away from the diol epoxide pathway. While benzo[a]pyrene-7,8-diol is efficiently metabolized to a potent diol epoxide, the K-region benzo[a]pyrene-4,5-dihydrodiol is not. nih.gov
The mechanism of epoxide formation from a dihydrodiol involves stereoselective oxygenation by mixed-function oxidases, primarily cytochrome P450 enzymes. nih.govepa.gov The enzyme attacks a double bond adjacent to the diol-containing ring. The stereochemistry of the resulting diol epoxide is determined by the conformation of the precursor dihydrodiol.
Two major stereoisomers can be formed:
syn-Diol Epoxide: The epoxide oxygen is on the same face of the molecule as the benzylic hydroxyl group. researchgate.net
anti-Diol Epoxide: The epoxide oxygen is on the opposite face of the benzylic hydroxyl group. researchgate.net
The formation of anti-diol epoxides from certain PAH dihydrodiols is particularly associated with high carcinogenic activity. researchgate.net For this compound, this pathway is not favored, and the molecule is preferentially targeted by dihydrodiol dehydrogenases for oxidation to the quinone. researchgate.net
Intramolecular Interactions and Conformational Effects on Reactivity
The specific three-dimensional structure and conformation of this compound are critical determinants of its chemical and enzymatic reactivity. The spatial arrangement of its hydroxyl groups influences which metabolic pathway is favored.
The trans-dihydrodiol moiety exists in a non-planar, puckered conformation. The two hydroxyl groups are not in the same plane as the aromatic system and adopt specific orientations, often described as pseudo-axial and pseudo-equatorial. This fixed stereochemistry has profound implications for how the molecule fits into the active sites of metabolizing enzymes.
Favored Oxidation to Quinone: The conformation of the K-region this compound appears to be an excellent substrate for dihydrodiol dehydrogenase. The specific orientation of the hydroxyl groups likely facilitates binding to the enzyme's active site and the subsequent dehydrogenation reaction.
Disfavored Epoxidation: The conformation of the dihydrodiol, along with the location of the hydroxyl groups at the reactive K-region, sterically and electronically disfavors the approach and catalytic action of cytochrome P450 enzymes at the adjacent double bonds. For other PAHs, the conformation of non-K-region dihydrodiols, particularly those leading to bay-region diol epoxides, positions the molecule favorably for a second epoxidation event. researchgate.net The stereochemical and conformational properties of a PAH dihydrodiol are a primary determinant of whether it becomes a proximate carcinogen or a detoxification product. researchgate.net
| Pathway | Favored by | Enzyme | Reactivity Outcome for this compound |
|---|---|---|---|
| Oxidation to Quinone | K-region dihydrodiol conformation | Dihydrodiol Dehydrogenase (DD) | Major pathway (Detoxification) |
| Formation of Diol Epoxide | Non-K-region, bay-region precursor conformation | Cytochrome P450 | Minor or insignificant pathway |
Hydrogen Bonding Influences on Reactivity
The presence of two hydroxyl groups in this compound allows for the formation of both intramolecular and intermolecular hydrogen bonds, which can significantly modulate its reactivity.
Intramolecular Hydrogen Bonding: In the cis-isomer of this compound, the two hydroxyl groups are on the same face of the pyrene ring system. This proximity allows for the formation of an intramolecular hydrogen bond. This internal hydrogen bond can influence the molecule's conformation and the nucleophilicity of the hydroxyl groups. For instance, the hydrogen bond can lock the diol into a specific conformation, which may either facilitate or hinder its interaction with enzymes or chemical reactants.
Intermolecular Hydrogen Bonding: In solution, particularly in protic solvents, the hydroxyl groups of this compound can form intermolecular hydrogen bonds with solvent molecules. This solvation shell can affect the diol's reactivity in several ways. For example, in acid-catalyzed reactions such as dehydration, the protonation of a hydroxyl group is a key step. Intermolecular hydrogen bonding with the solvent can stabilize the ground state of the diol and influence the transition state energy of the reaction.
Research on analogous PAH dihydrodiols has shown that the extent and nature of hydrogen bonding can impact their metabolic fate. For example, the crystal structure of trans-4,5-dihydroxy-4,5-dihydrobenzo[a]pyrene reveals that both hydroxyl groups participate in a network of hydrogen bonds. This intricate hydrogen-bonding network can influence the solid-state packing and, by extension, provides insights into the potential intermolecular interactions in biological systems.
The strength of these hydrogen bonds can be characterized by various spectroscopic and computational methods. For instance, infrared (IR) spectroscopy can reveal shifts in the O-H stretching frequency upon hydrogen bond formation, while computational chemistry can provide estimates of the hydrogen bond energies and geometries.
Table 1: Influence of Hydrogen Bonding on Spectroscopic and Reactive Properties
| Property | Influence of Intramolecular H-Bonding | Influence of Intermolecular H-Bonding |
| OH Stretching Frequency (IR) | Red-shift (lower frequency) | Broadening and red-shift |
| Proton NMR Chemical Shift | Downfield shift of OH protons | Solvent-dependent shifts |
| Acid-Catalyzed Dehydration Rate | Can be decreased due to stabilization | Can be influenced by solvent polarity and proton availability |
| Enzymatic Oxidation Rate | May affect enzyme-substrate binding | May compete with enzyme active site interactions |
Ring Conformation and Diol Orientation Effects
The partially saturated, non-aromatic portion of the this compound molecule where the hydroxyl groups are located can adopt different conformations. The orientation of the diol groups, whether they are axial or equatorial, has a profound impact on the molecule's reactivity.
The two main conformations for the diol are pseudo-diaxial and pseudo-diequatorial. In the pseudo-diaxial conformation , the two hydroxyl groups are oriented approximately parallel to the axis of the six-membered ring. In the pseudo-diequatorial conformation , the hydroxyl groups are located in the approximate plane of the ring.
Studies on other PAH dihydrodiols have demonstrated that the diequatorial conformation is often more thermodynamically stable and is crucial for further metabolic activation. For example, the biological inactivity of certain methylated cyclopenta[a]phenanthren-17-ones has been attributed to their 3,4-dihydrodiols adopting a pseudo-diaxial conformation, which is not a suitable substrate for the enzymes that catalyze the subsequent epoxidation step. This suggests that the conformation of the diol is a critical determinant of its biological activity.
The conformation of this compound can be influenced by several factors, including:
Steric Interactions: Non-bonded interactions between the hydroxyl groups and the adjacent aromatic rings can favor one conformation over another.
Solvent Effects: The polarity of the solvent can influence the conformational equilibrium.
Hydrogen Bonding: As mentioned previously, intramolecular hydrogen bonding can lock the molecule into a specific conformation.
The reactivity of the different conformers can vary significantly. For instance, in an acid-catalyzed dehydration reaction to form a phenol, the orientation of the departing hydroxyl group and the adjacent hydrogen atom is critical for the elimination to occur. A pseudo-diaxial orientation of the hydroxyl group may be required for an efficient E2-type elimination mechanism.
Computational modeling, such as Density Functional Theory (DFT) calculations, can be employed to predict the relative energies of the different conformers and the transition state energies for various reactions, providing valuable insights into the influence of conformation on reactivity.
Table 2: Conformational Effects on the Reactivity of Dihydrodiols
| Conformation | Relative Stability | Reactivity in Enzymatic Oxidation | Reactivity in Acid-Catalyzed Dehydration |
| Pseudo-diequatorial | Generally more stable | Often the preferred substrate for further epoxidation | May be less reactive depending on the mechanism |
| Pseudo-diaxial | Generally less stable | Often a poor substrate for further epoxidation | May be more reactive in E2-type elimination reactions |
Spectroscopic Characterization and Structural Elucidation
Advanced Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise molecular structure of organic compounds, including polycyclic aromatic hydrocarbon (PAH) metabolites. For 4,5-Dihydro-4,5-pyrenediol, ¹H and ¹³C NMR spectra provide unambiguous evidence for the position of the hydroxyl groups and the relative stereochemistry of the protons on the saturated portion of the ring system.
In a key study identifying trans-4,5-Dihydro-4,5-dihydroxypyrene (B1223005) from the fungal metabolism of pyrene (B120774) by Crinipellis stipitaria, ¹H NMR spectroscopy was instrumental. nih.govnih.gov The spectrum, recorded in acetone-d₆, revealed characteristic signals for the protons at the hydroxylated carbons (H-4 and H-5) as a singlet at δ 5.18 ppm. The aromatic region of the spectrum displayed signals corresponding to the remaining eight protons of the pyrene ring system, confirming that oxidation occurred at the 4,5-position. researchgate.net The coupling patterns and chemical shifts of these aromatic protons are essential for confirming the substitution pattern.
Table 1: ¹H NMR Spectroscopic Data for trans-4,5-Dihydro-4,5-pyrenediol
| Proton | Chemical Shift (δ) in ppm | Multiplicity |
|---|---|---|
| H-4, H-5 | 5.18 | singlet |
| H-1, H-8 | 7.96 | doublet |
| H-2, H-7 | 7.99 | triplet |
| H-3, H-6 | 7.23 | doublet |
| H-9, H-10 | 8.16 | singlet |
Data sourced from Lange et al., 1994. researchgate.net
Mass spectrometry (MS) is critical for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns. For this compound, electron ionization mass spectrometry (EI-MS) confirms the addition of two oxygen atoms and two hydrogen atoms to the parent pyrene molecule.
The mass spectrum of trans-4,5-Dihydro-4,5-dihydroxypyrene shows a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 236, which corresponds to the molecular formula C₁₆H₁₂O₂. nih.govresearchgate.net This provides direct evidence of the formation of a dihydroxylated pyrene derivative. The fragmentation pattern is also characteristic; a significant fragment ion is observed at m/z 218, resulting from the loss of a water molecule (H₂O) from the molecular ion. A subsequent loss of a second water molecule can lead to a fragment at m/z 200. researchgate.net This sequential loss of water is typical for dihydrodiol metabolites.
Table 2: Key Mass Spectrometry Data for trans-4,5-Dihydro-4,5-pyrenediol
| m/z Value | Interpretation |
|---|---|
| 236 | Molecular Ion [M]⁺ |
| 218 | [M - H₂O]⁺ |
| 200 | [M - 2H₂O]⁺ |
Data sourced from Lange et al., 1994. researchgate.net
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule and is particularly useful for conjugated systems like aromatic compounds. The UV-Vis spectrum of this compound is distinct from that of the parent pyrene, indicating the disruption of the aromatic system at the 4,5-position.
The saturation of the double bond at the K-region (the 4,5-position) results in a spectrum that more closely resembles that of phenanthrene, which is the remaining aromatic core. The UV spectrum of trans-4,5-Dihydro-4,5-dihydroxypyrene, recorded in methanol, exhibits characteristic absorption maxima (λₘₐₓ) that confirm this structural change. nih.govresearchgate.net
Table 3: UV-Vis Absorption Maxima for trans-4,5-Dihydro-4,5-pyrenediol in Methanol
| Wavelength (λₘₐₓ) in nm |
|---|
| 236 |
| 245 |
| 255 |
| 265 |
| 275 |
| 298 |
| 310 |
| 324 |
Data sourced from Lange et al., 1994. researchgate.net
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. While specific experimental spectra for this compound are not widely published, the expected characteristic frequencies can be inferred from data on other PAH dihydrodiols. nih.govnih.gov
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibrations of the two hydroxyl groups. C-O stretching vibrations would appear in the 1000-1200 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches for the 4,5-positions would be found just below 3000 cm⁻¹. Aromatic C=C ring stretching vibrations would produce a series of bands in the 1450-1600 cm⁻¹ range. nih.govresearchgate.net
Raman Spectroscopy: Raman spectroscopy is particularly sensitive to the vibrations of the non-polar aromatic framework. The spectrum would be expected to show strong bands corresponding to the symmetric C=C stretching modes of the aromatic rings. researchgate.netusra.edu These techniques are valuable for confirming the presence of the key functional groups (hydroxyls) and the integrity of the remaining aromatic structure.
This compound is a chiral molecule, existing as enantiomers (e.g., (4R,5S)- vs. (4S,5R)- for the cis-diol and (4R,5R)- vs. (4S,5S)- for the trans-diol). Circular Dichroism (CD) spectroscopy is the definitive technique for analyzing these chiral properties in solution. It measures the differential absorption of left and right circularly polarized light.
X-ray crystallography provides the most definitive structural information for a molecule by determining the precise arrangement of atoms in a single crystal. This technique can unambiguously establish the relative stereochemistry (cis or trans) of the hydroxyl groups, the conformation of the dihydro ring, bond lengths, bond angles, and intermolecular interactions in the solid state.
For PAH dihydrodiols, crystallographic analysis reveals the extent to which the hydroxyl groups adopt pseudo-axial or pseudo-equatorial positions and the degree of puckering in the saturated ring. nih.gov Although the technique is mentioned as a method for confirming the structure of PAH dihydrodiols, a specific, publicly available crystal structure for this compound has not been identified in comprehensive database searches. The successful application of this technique would provide invaluable benchmark data for confirming the molecule's three-dimensional structure.
Table 4: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| cis-4,5-Dihydro-4,5-pyrenediol |
| trans-4,5-Dihydro-4,5-pyrenediol |
| Pyrene |
| Phenanthrene |
Computational Chemistry and Theoretical Spectroscopy
Computational chemistry provides powerful tools to investigate molecular structure, properties, and behavior at the atomic level. For a molecule like this compound, these methods could offer profound insights into its characteristics. However, the absence of specific studies means that the following discussions are based on general principles of the methodologies rather than on concrete research findings for this particular compound.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to understand the distribution of electrons (electronic structure). For this compound, DFT calculations would typically be employed to predict bond lengths, bond angles, and dihedral angles. This would reveal the precise shape of the molecule, including the orientation of the two hydroxyl (-OH) groups, which can exist in either a cis or trans configuration. The electronic structure calculations would provide information on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the energy gap between which is crucial for understanding the molecule's reactivity and spectroscopic properties. While DFT has been applied to parent pyrene and other derivatives, specific optimized geometry parameters and electronic structure data for this compound are not documented in the available literature.
Quantum Chemical Calculations for Wavefunction Analysis (e.g., Electron Localization Function, Localized Orbital Locator)
Beyond the electronic structure, quantum chemical calculations can be used to analyze the nature of chemical bonds through wavefunction analysis. The Electron Localization Function (ELF) and the Localized Orbital Locator (LOL) are tools that map the probability of finding electron pairs, thus providing a visual representation of bonding patterns, lone pairs, and aromaticity. For this compound, such an analysis would be instrumental in understanding the electronic changes in the pyrene ring system upon the addition of the hydroxyl groups and the saturation of the 4,5-bond. This would help in assessing the degree of remaining aromaticity and the nature of the C-O and O-H bonds. However, no studies applying ELF or LOL analysis specifically to this compound have been found.
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are a computational method used to study the movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations could be used to explore its different possible shapes or conformations and their relative stabilities. This would be particularly important for understanding how the molecule behaves in different environments, such as in solution, and how the orientation of the hydroxyl groups might change. Such information is vital for understanding its interaction with biological systems, for instance, in the context of its metabolic fate. Despite the utility of this method, there is no published research detailing MD simulations specifically for the conformational analysis of this compound.
Role and Significance in Environmental and Biological Systems
Metabolic Pathways and Intermediates in Polycyclic Aromatic Hydrocarbon Biodegradation
4,5-Dihydro-4,5-pyrenediol is a key intermediate in the metabolic breakdown of pyrene (B120774), a polycyclic aromatic hydrocarbon (PAH) commonly found as an environmental pollutant. Its formation and subsequent transformation are critical steps in the detoxification and potential toxification pathways of pyrene in various organisms.
Enzymatic Hydrolysis of Pyrene Oxides
The initial step in the metabolic processing of pyrene often involves its oxidation by cytochrome P450 enzymes. wikipedia.org These enzymes catalyze the epoxidation of the pyrene molecule, particularly at the electron-rich "K-region," which in pyrene corresponds to the 4,5-double bond. This reaction results in the formation of pyrene-4,5-oxide (B1198644), a reactive epoxide intermediate. nih.gov
The subsequent and crucial step in the formation of this compound is the enzymatic hydrolysis of this epoxide. This reaction is catalyzed by epoxide hydrolases, which are key enzymes in the detoxification of xenobiotics. nih.gov Epoxide hydrolases add a water molecule to the epoxide ring, opening it to form a trans-dihydrodiol. nih.gov In the case of pyrene-4,5-oxide, this results in the formation of trans-4,5-Dihydro-4,5-pyrenediol. The fungal metabolism of pyrene by Crinipellis stipitaria has been shown to produce trans-4,5-dihydro-4,5-dihydroxypyrene (B1223005). nih.gov
The stereoselectivity of the initial epoxidation by different cytochrome P450 isozymes can influence the enantiomeric composition of the resulting pyrene-4,5-oxide and, consequently, the stereochemistry of the this compound. nih.gov
Intermediate Role in Xenobiotic Biotransformation Pathways
As an intermediate in xenobiotic biotransformation, this compound represents a metabolic branch point. It can be viewed as a detoxified product relative to the preceding reactive epoxide. However, it is also a substrate for further enzymatic reactions that can lead to the formation of more reactive and potentially carcinogenic metabolites.
The biotransformation of the analogous K-region dihydrodiol of benzo[a]pyrene (B130552), trans-4,5-dihydroxy-4,5-dihydrobenzo[a]pyrene (trans-B[a]P-4,5-diol), has been studied extensively and provides a model for the potential fate of this compound. acs.orgnih.gov In these pathways, the dihydrodiol can undergo further oxidation by cytochrome P450 enzymes to form highly reactive diol epoxides. researchgate.net
Comparative Metabolism with Other Polycyclic Aromatic Hydrocarbon Dihydrodiols
The metabolism of this compound can be understood in the context of the broader metabolism of other PAH dihydrodiols. A significant body of research exists for the metabolism of dihydrodiols of benzo[a]pyrene (B[a]P), particularly the bay-region dihydrodiol, B[a]P-7,8-dihydrodiol, and the K-region dihydrodiol, B[a]P-4,5-dihydrodiol.
While both are dihydrodiols, their metabolic fates and biological activities differ significantly. The bay-region dihydrodiols of many PAHs are precursors to highly carcinogenic bay-region diol epoxides. researchgate.net In contrast, K-region dihydrodiols like this compound are generally considered to be less carcinogenic.
Studies on B[a]P-4,5-diol have shown that it is metabolized to bis-diols by induced rat liver microsomes. nih.gov This suggests that a similar pathway may exist for this compound, where it undergoes further dihydroxylation at other positions on the pyrene ring system.
| PAH Dihydrodiol | Precursor to | Carcinogenic Potential |
| This compound | Potentially diol epoxides and bis-diols | Generally considered less carcinogenic than bay-region dihydrodiol metabolites |
| Benzo[a]pyrene-7,8-dihydrodiol | Bay-region diol epoxides | High |
| Benzo[a]pyrene-4,5-dihydrodiol | Bis-diols and potentially other oxidized metabolites | Low |
Formation of DNA Adduct Precursors
A critical aspect of the biological significance of this compound lies in its potential to be a precursor for the formation of DNA adducts, which are covalent modifications of DNA that can lead to mutations and initiate carcinogenesis.
Pathways Leading to Electrophilic Species Formation
The primary pathway for the formation of DNA-reactive metabolites from PAH dihydrodiols involves further enzymatic oxidation to form diol epoxides. wikipedia.org In the case of this compound, it is hypothesized that cytochrome P450 enzymes can introduce a second epoxide ring adjacent to the existing hydroxyl groups, forming a pyrene-4,5-diol-epoxide.
This diol epoxide is a highly electrophilic species. The strained epoxide ring is susceptible to nucleophilic attack by electron-rich sites in biological macromolecules, including DNA. pnas.org The formation of such reactive intermediates is a key step in the metabolic activation of many PAHs to their ultimate carcinogenic forms. researchgate.net
Structural Determinants for DNA Adduct Formation Potential
The potential for a pyrene-4,5-diol-epoxide to form DNA adducts is influenced by several structural factors. The stereochemistry of the hydroxyl and epoxide groups in the diol epoxide is a critical determinant of its reactivity and the types of DNA adducts formed.
The geometry of the pyrene ring system also plays a role. The planarity of the aromatic structure allows for intercalation between the base pairs of the DNA double helix. nih.gov This non-covalent association can position the reactive epoxide group in close proximity to the nucleophilic centers of the DNA bases, facilitating covalent bond formation. nih.gov The primary targets for adduction by PAH diol epoxides are the exocyclic amino groups of guanine (B1146940) and adenine. pnas.orgpnas.org
Biochemical Study Applications
Utilization as Biochemical Probes
While not a probe in the classical sense of being synthetically introduced to track a biological system, this compound serves as a powerful natural biomarker for probing the metabolic activity of microorganisms. Its presence in an environmental sample is a direct indicator of active pyrene degradation, signaling the operation of specific enzymatic pathways.
Key Research Findings:
Biomarker for Bioremediation: The detection of this compound in pyrene-contaminated soil or water confirms the presence and activity of pyrene-degrading microbes. This is crucial for monitoring the effectiveness of bioremediation strategies, which aim to use microorganisms to clean up pollutants.
Indicator of Dioxygenase Activity: Specifically, the formation of cis-4,5-Dihydro-4,5-pyrenediol is a hallmark of the action of aromatic-ring-hydroxylating dioxygenases. nih.govnih.gov The detection of this specific stereoisomer allows researchers to probe for the activity of this important class of enzymes in bacterial communities.
Investigation of Enzymatic Reactions and Cellular Interactions
This compound is a central molecule for investigating the specifics of enzymatic pathways involved in the breakdown of polycyclic aromatic hydrocarbons (PAHs). The stereochemistry of the diol provides vital clues about the type of enzymatic reaction and the class of organism involved.
Bacterial Degradation Pathway:
In many bacteria, including various Mycobacterium species, the initial attack on the pyrene molecule is catalyzed by a multi-component enzyme system, specifically an aromatic-ring-hydroxylating dioxygenase. nih.govtandfonline.com
Dioxygenation: This enzyme incorporates both atoms of a molecular oxygen molecule into the pyrene ring at the 4- and 5-positions, which are known as the K-region. This reaction forms cis-4,5-dihydroxy-4,5-dihydropyrene (B1240923) (cis-4,5-pyrene-dihydrodiol). nih.govnih.gov
Dehydrogenation: The newly formed cis-dihydrodiol is then a substrate for a dihydrodiol dehydrogenase. This enzyme catalyzes the rearomatization of the ring to produce 4,5-dihydroxypyrene (B1240782). nih.govmdpi.com
The identification of cis-4,5-pyrene-dihydrodiol as a metabolite has been fundamental in confirming this degradation pathway in bacteria like Mycobacterium sp. strain KMS. nih.govnih.gov
Fungal Degradation Pathway:
Fungi employ a different enzymatic strategy for the initial oxidation of pyrene.
Monooxygenation: Fungi, such as the basidiomycete Crinipellis stipitaria, utilize a cytochrome P450 monooxygenase. This enzyme initially forms an unstable arene oxide (pyrene-4,5-oxide) intermediate. nih.govethz.chnih.gov
Hydration: The arene oxide is then hydrated by the action of an epoxide hydrolase, which adds a water molecule across the epoxide ring. This step results in the formation of trans-4,5-dihydroxy-4,5-dihydropyrene. mdpi.comnih.gov
The isolation and identification of trans-4,5-dihydro-4,5-dihydroxypyrene from fungal cultures was a key finding that differentiated the fungal metabolic pathway from the bacterial one. nih.govnih.gov
Direct studies on the specific cellular interactions of this compound are limited. Its primary role in research is as a transient metabolic intermediate, with studies focusing on the enzymes that produce and consume it rather than its own interactions with cellular structures.
Advanced Research Directions and Potential Academic Applications
Development in Organic Synthesis as Building Blocks
The inherent functionality and stereochemistry of 4,5-Dihydro-4,5-pyrenediol make it a valuable chiral building block in synthetic chemistry. The diol groups on the otherwise aromatic scaffold serve as handles for further chemical transformations, enabling the construction of complex and novel molecular structures.
The pyrene (B120774) core is a foundational unit for creating larger, more complex polycyclic aromatic hydrocarbons (PAHs), which are of interest for their unique electronic and photophysical properties. Dihydroxylated pyrene derivatives serve as strategic starting materials for these syntheses. Research has demonstrated that pyrene diols can be transformed into highly reactive intermediates, such as diarynes, which can then undergo cycloaddition reactions. thieme-connect.comresearchgate.net
For instance, a pyrene diol can be converted into a pyrene bistriflate, a precursor to a pyrene-based diaryne. This diaryne, when reacted with a suitable diene like tetracyclone in a [4+2] Diels-Alder reaction, can generate larger, contorted PAHs such as oligophenyl-substituted dibenzo[e,l]pyrenes. thieme-connect.comresearchgate.net This synthetic strategy highlights the utility of the diol functionality as a launchpad for building sophisticated, non-planar aromatic systems. The reactivity of the 4,5-positions of pyrene, known as the K-region, is crucial, and having pre-installed functional groups like diols in this region provides a direct entry point for elaboration, bypassing the often challenging direct functionalization of the inert pyrene core. rsc.org
The microbial metabolism of pyrene by certain bacteria, such as Mycobacterium spp., produces cis-4,5-Dihydro-4,5-pyrenediol through the action of dioxygenase enzymes. vulcanchem.com This enzymatic process yields the compound as a specific stereoisomer, imparting significant value as a chiral starting material. The defined cis-stereochemistry of the two hydroxyl groups offers a powerful tool for controlling the three-dimensional structure in subsequent synthetic steps.
While the direct use of this compound in stereoselective synthesis is an emerging area, the principle of using chiral dihydrodiol metabolites is well-established in the context of other PAHs like benzo[a]pyrene (B130552) and benzo[a]anthracene. acs.orgnih.gov The fixed spatial relationship of the hydroxyl groups in cis-4,5-Dihydro-4,5-pyrenediol can be used to direct the stereochemical outcome of reactions, enabling the synthesis of advanced, enantiomerically pure molecular architectures. This potential positions the compound as a valuable synthon in the chiral pool, available for constructing complex natural products, chiral ligands for catalysis, or other specialized molecular frameworks where precise stereocontrol is paramount.
Contributions to Materials Science
The pyrene moiety is a highly sought-after component in materials science due to its excellent charge carrier mobility, high fluorescence quantum yield, and chemical stability. researchgate.net Functionalization of the pyrene core is a key strategy for tuning its properties for specific applications. This compound offers a direct route to such functionalization.
Pyrene and its derivatives are extensively used as active components in organic electronic devices, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). uky.edunih.gov The electronic and photophysical properties of pyrene-based materials can be finely tuned by attaching different substituent groups to the aromatic core. researchgate.netuky.edu
This compound serves as an ideal precursor for creating novel pyrene-based semiconductors. The two hydroxyl groups can be readily converted into a wide range of other functionalities, such as ethers or esters, or used as anchoring points to attach other electronically active groups. This modification at the K-region can influence the frontier molecular orbital energies (HOMO/LUMO), charge transport properties, and solid-state packing of the material—all critical factors for device performance. researchgate.net Synthesizing materials from a K-region-functionalized precursor like this compound represents a promising strategy for developing new generations of high-performance organic electronic materials. researchgate.net
The intrinsic fluorescence of the pyrene chromophore makes it a popular building block for chemical sensors and biological probes. scirp.org A common design strategy involves coupling the pyrene unit to a specific recognition moiety that can interact with an analyte of interest. This interaction often leads to a detectable change in the fluorescence properties of the pyrene, such as intensity or wavelength.
The diol functionality of this compound provides a convenient covalent attachment point for such recognition units. By chemically modifying the hydroxyl groups, one can link molecules capable of binding metal ions, anions, or specific biomolecules. The resulting conjugate would function as a sensor, where the binding event is signaled by a change in the pyrene fluorescence. This approach allows for the rational design of highly specific and sensitive fluorescent probes, leveraging the stable and well-characterized photophysics of the pyrene core.
Theoretical and Computational Chemistry Advancements
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the structure, reactivity, and electronic properties of PAHs and their derivatives. scirp.org These theoretical approaches provide insights that complement experimental findings and can guide the design of new molecules and materials.
While specific computational studies focusing exclusively on this compound are not extensively documented, the application of DFT to related systems is widespread. scirp.orgmdpi.com Theoretical and computational chemistry can be applied to this compound to:
Predict Molecular Properties: Calculate its optimized geometry, vibrational frequencies, and electronic structure to understand its fundamental characteristics.
Analyze Reactivity: Model reaction pathways to predict the outcomes of synthetic transformations or to understand its further metabolism into other products, similar to studies on other PAH diols. nih.govnih.gov
Simulate Spectroscopic Data: Compute UV-Vis and fluorescence spectra to correlate its electronic transitions with experimental observations, aiding in the design of new optical materials. mdpi.com
Model Intermolecular Interactions: Investigate its potential for self-assembly and its packing in the solid state, which is crucial for predicting the performance of derived electronic materials. researchgate.net
By applying these computational tools, researchers can gain a deeper understanding of this compound's behavior and accelerate the development of its applications in synthesis and materials science.
Elucidation of Reaction Mechanisms and Pathways
Advanced research into this compound is critical for understanding the metabolic processing of polycyclic aromatic hydrocarbons (PAHs) like pyrene. The formation of this diol is a pivotal initial step in the biodegradation of pyrene by various microorganisms. In bacterial systems, particularly within Mycobacterium species, the degradation pathway is initiated by a dioxygenase enzyme that catalyzes the dihydroxylation of pyrene. mdpi.com This enzymatic reaction incorporates two oxygen atoms into the pyrene ring, leading to the formation of cis-4,5-dihydroxy-4,5-dihydropyrene (B1240923). mdpi.com
Subsequent enzymatic reactions further transform this intermediate. A dehydrogenase enzyme acts on the cis-dihydrodiol to yield 4,5-dihydroxypyrene (B1240782). mdpi.com The metabolic pathway continues with ring cleavage and further degradation, ultimately leading to less complex molecules that can enter central metabolic pathways. mdpi.com
Interestingly, fungal metabolism of pyrene can result in a different stereoisomer. The basidiomycete Crinipellis stipitaria has been shown to produce trans-4,5-dihydro-4,5-dihydroxypyrene (B1223005). nih.gov The identification of these stereospecific metabolites is crucial for a complete understanding of the diverse biochemical pathways involved in pyrene degradation across different biological kingdoms. nih.gov Further research focuses on identifying and characterizing the specific enzymes, such as dioxygenases and dehydrogenases, and the genetic basis for their production and regulation in these organisms. mdpi.comnih.gov
| Organism Type | Key Enzyme Class | Initial Product | Subsequent Product |
| Bacteria (Mycobacterium sp.) | Dioxygenase | cis-4,5-Dihydroxy-4,5-dihydropyrene | 4,5-Dihydroxypyrene |
| Fungi (Crinipellis stipitaria) | Monooxygenase/Epoxide Hydrolase | trans-4,5-Dihydro-4,5-dihydroxypyrene | 1-Pyrenylsulfate |
Refined Prediction of Spectroscopic Properties
The accurate prediction of spectroscopic properties for pyrene and its derivatives, including this compound, is a significant area of academic research. Computational chemistry, particularly using Density Functional Theory (DFT) and its Time-Dependent counterpart (TD-DFT), plays a vital role in this field. frontiersin.org These methods allow for the simulation of electronic absorption and emission spectra, providing insights into the relationship between molecular structure and optical properties. frontiersin.orgresearchgate.net
For complex molecules like pyrene derivatives, experimental spectra can be difficult to interpret fully due to low resolution or environmental effects. frontiersin.org Theoretical calculations can help assign specific vibrational and electronic transitions, leading to a more detailed understanding of the observed spectra. frontiersin.org Research in this area aims to refine computational models to better account for solvent effects and complex intermolecular interactions, which can significantly influence spectroscopic behavior. nih.gov
Furthermore, emerging technologies like deep learning and artificial intelligence are being applied to predict spectroscopic data. chemrxiv.orgrsc.org By training neural networks on large datasets of known spectra (such as FTIR and Mass Spectrometry), these models can learn to identify functional groups and predict the spectral features of unknown compounds with increasing accuracy. chemrxiv.orgrsc.org This approach has the potential to accelerate the identification of metabolites like this compound in complex environmental samples. rsc.org
Environmental Remediation Research
Bioremediation Strategies Involving Dihydroxylation Pathways
The microbial degradation of pyrene, initiated by the formation of this compound, is a cornerstone of bioremediation strategies for environments contaminated with PAHs. nih.govmdpi.com Bioremediation leverages the metabolic capabilities of microorganisms to break down pollutants into less toxic substances. nih.gov Strategies such as bioaugmentation (introducing specific degrading microbes to a site) and biostimulation (adding nutrients to enhance the activity of indigenous microbes) are actively researched. nih.govnih.gov
The effectiveness of these strategies relies on a deep understanding of the dihydroxylation pathways. For instance, Mycobacterium strains are known for their efficiency in pyrene degradation, which begins with the action of a dioxygenase enzyme. mdpi.commdpi.com Research focuses on optimizing conditions to enhance the expression and activity of these enzymes. This includes exploring the use of microbial consortia, where different species work synergistically to degrade complex mixtures of PAHs. mdpi.com Immobilizing these microbial consortia on materials like biochar is another innovative approach to improve their retention and activity in contaminated soils. mdpi.com
| Bioremediation Strategy | Description | Key Organisms/Components |
| Bioaugmentation | Introduction of external microbial agents with specific degradation capabilities. | Mycobacterium sp., Brevibacterium sediminis, Microbial Consortia. nih.govresearchgate.net |
| Biostimulation | Enhancement of indigenous microbial activity by adding nutrients or other growth-limiting substances. nih.gov | Indigenous soil microorganisms. |
| Immobilized Microbial Systems | Attaching microorganisms to a solid support to increase their stability and activity in the target environment. mdpi.com | PAH-degrading bacteria immobilized on biochar. mdpi.com |
Understanding the Environmental Fate of Pyrene Derivatives
Investigating the complete metabolic pathway of pyrene is essential for understanding the environmental fate of its derivatives and ensuring the true detoxification of contaminated sites. While this compound is an early intermediate, the subsequent metabolites can also have environmental implications. For example, some degradation pathways can lead to the formation of pyrene-4,5-dione (B1221838), a metabolite that can be toxic. nih.gov
Therefore, a crucial aspect of environmental research is to track the transformation of pyrene beyond the initial dihydroxylation step. This involves identifying all downstream metabolites and assessing their persistence, bioavailability, and potential toxicity. A complete understanding of the enzymatic mechanisms is required to predict and control the formation of potentially harmful byproducts during bioremediation. nih.gov This knowledge is vital for developing safe and effective bioremediation strategies that lead to the complete mineralization of pyrene into harmless substances like carbon dioxide and water. mdpi.com
Q & A
Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicity studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
